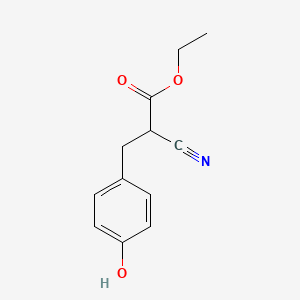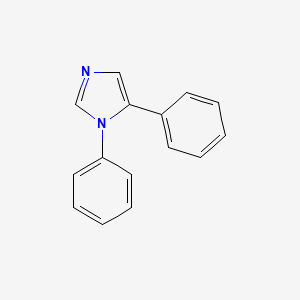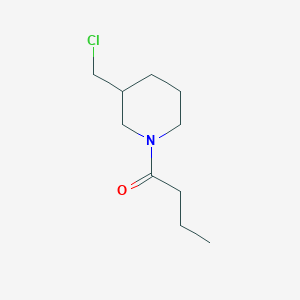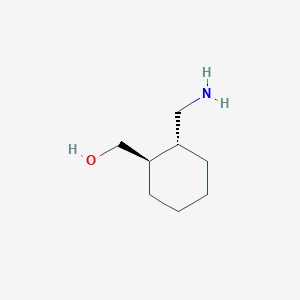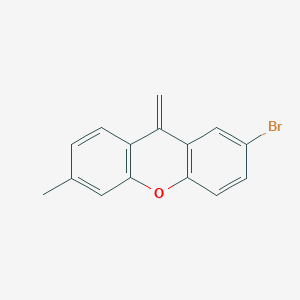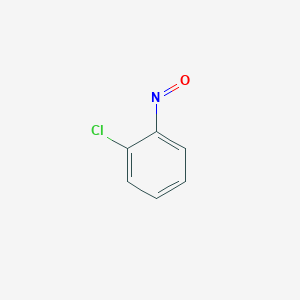
o-Chloronitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Chloronitrosobenzene: is an organic compound with the molecular formula C₆H₄ClNO. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to prepare o-Chloronitrosobenzene is through the reduction of 1-chloro-2-nitrobenzene.
Direct Nitrosation: Another method involves the direct nitrosation of 1-chloro-2-aminobenzene using nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes of nitro compounds or direct nitrosation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-Chloronitrosobenzene can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or hydroxylamines depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of catalysts are commonly used.
Major Products:
Aplicaciones Científicas De Investigación
o-Chloronitrosobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-Chloronitrosobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of the nitroso group. The compound can form various intermediates, such as nitroso radicals, which can further react to form different products . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications in their activity and function .
Comparación Con Compuestos Similares
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-bromo-2-chloro-
- Benzene, 1-chloro-4-nitroso-
Comparison:
- o-Chloronitrosobenzene is unique due to the presence of both a chlorine and a nitroso group, which imparts distinct reactivity compared to its analogs .
- Benzene, 1-chloro-2-nitro- has a nitro group instead of a nitroso group, making it more stable and less reactive in certain conditions .
- Benzene, 1-bromo-2-chloro- has a bromine atom instead of a nitroso group, leading to different chemical properties and reactivity .
- Benzene, 1-chloro-4-nitroso- has the nitroso group in a different position, affecting its reactivity and interaction with other molecules .
Propiedades
Fórmula molecular |
C6H4ClNO |
|---|---|
Peso molecular |
141.55 g/mol |
Nombre IUPAC |
1-chloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
Clave InChI |
AYGXDXVGROLVJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


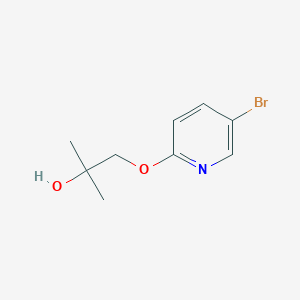
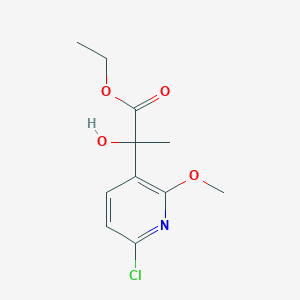
![Ethyl 3-oxo-2-[(3-phenylacryloyl)amino]butanoate](/img/structure/B8600365.png)
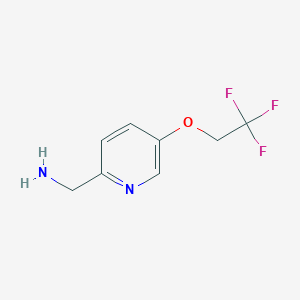
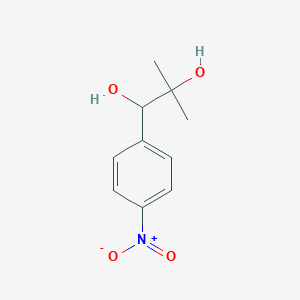
![Methyl [3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]acetate](/img/structure/B8600375.png)
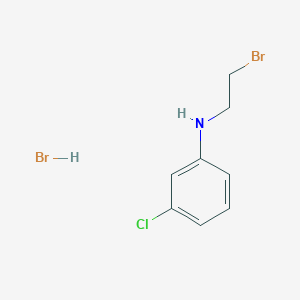
![Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate](/img/structure/B8600381.png)
